N-(2-Hydroxyethyl)succinimide
Description
Contextualizing Succinimide (B58015) Derivatives within Organic Synthesis and Materials Science
Succinimide, a five-membered cyclic imide, and its derivatives are recognized as highly versatile building blocks in modern chemistry. kuey.netwikipedia.org These compounds are foundational in a wide array of organic syntheses, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals. kuey.netontosight.ai The succinimide ring can be readily modified at its nitrogen or carbon positions, allowing for the introduction of diverse functional groups to tailor its properties for specific applications. kuey.net
In the realm of medicinal chemistry, succinimide derivatives are notable for their biological activities. For instance, certain N-substituted succinimides, such as ethosuximide (B1671622) and methsuximide, form the basis of established anticonvulsant drugs used in the treatment of epilepsy. kuey.netwikipedia.org Researchers have also explored derivatives for their potential anti-inflammatory, antibacterial, and antiviral properties. ontosight.ai The structural framework of succinimide is considered a valuable scaffold in the design of novel therapeutic agents. acs.org
Beyond pharmaceuticals, succinimide derivatives play a crucial role in materials science and polymer chemistry. They are employed as crosslinking or curing agents for resins like epoxy, where their incorporation can enhance the thermal stability and mechanical properties of the final polymer materials. lookchem.comkuey.net Furthermore, their ability to form stable covalent bonds has been harnessed in bioconjugation techniques, enabling the attachment of proteins or peptides to various surfaces, which is essential for developing assays and diagnostic tools. lookchem.comwikipedia.org Some derivatives have also been investigated for their utility in green chemistry applications. kuey.net
Significance of the Hydroxyethyl (B10761427) Moiety in N-Substituted Succinimides
The presence of a 2-hydroxyethyl group attached to the nitrogen atom of the succinimide ring imparts specific and valuable characteristics to the molecule. A primary contribution of this moiety is the introduction of hydrophilicity. lookchem.com This increased water solubility is a significant advantage in biological and aqueous-phase applications. Research has shown that introducing a hydroxyalkyl chain into dicarboximide structures can lower their lipophilicity, a desirable modification for potential drug candidates. nih.gov
The terminal hydroxyl (-OH) group of the hydroxyethyl substituent serves as a reactive handle for further chemical modification. This functionality allows N-(2-Hydroxyethyl)succinimide to act as a versatile intermediate. For example, the hydroxyl group can undergo reactions typical of primary alcohols, such as esterification or etherification, enabling it to be used as a linker or spacer molecule in the synthesis of more complex structures. lookchem.comgoogle.com This reactivity is particularly valuable in bioconjugation, where the hydroxyl group can be activated or reacted to couple the succinimide-containing molecule to proteins, nanoparticles, or surfaces. lookchem.com In the context of modified succinimides for industrial applications, the hydroxyalkyl group provides a site for reaction with agents like cyclic carbonates or chloroformates to introduce new functionalities. google.comgoogle.com
Research Gaps and Opportunities in this compound Studies
Despite its utility, the full potential of this compound is still being explored, with several areas presenting clear opportunities for further research. One significant area is in pharmaceutical synthesis and purification. The compound has been identified as "Diroximel Impurity A," an impurity in the production of Diroximel Fumarate (B1241708), a medication used to treat multiple sclerosis. clearsynth.com This presents an opportunity to develop more selective synthetic routes that minimize its formation or to devise more efficient purification methods for its removal, which is critical for drug quality and safety.
Another promising research avenue lies in its application as a precursor for valuable monomers. A recent study demonstrated the catalytic reduction of this compound to produce N-vinyl-2-pyrrolidone, a key monomer for various polymers. researchgate.net The study highlighted that process conditions such as temperature significantly influence conversion and selectivity. researchgate.net Further optimization of these catalytic processes could lead to a sustainable and efficient production pathway for vinylpyrrolidones from bio-based acids, as succinic acid can be derived from biomass. researchgate.net
Furthermore, this compound has been identified as a natural product found in the insect Coridius chinensis. nih.govnih.gov This discovery opens up intriguing questions about its natural biosynthesis, its biological role within the insect, and its potential pharmacological activities. As highlighted in the research, there is a general lack of investigation into the individual small-molecule compounds isolated from this traditional medicine, representing a significant research gap. nih.gov Exploring the unique properties of this naturally occurring molecule could uncover novel applications in medicine or biochemistry.
Finally, the bifunctional nature of this compound—possessing both a hydrophilic, reactive hydroxyl group and the succinimide core—suggests untapped potential in materials science. Opportunities exist for its use in creating novel hydrogels, modifying the surface of biomedical devices to improve biocompatibility, and developing specialized linkers for targeted drug delivery systems. lookchem.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 18190-44-8 | lookchem.comchemicalbook.com |
| Molecular Formula | C₆H₉NO₃ | lookchem.comsigmaaldrich.com |
| Molecular Weight | 143.14 g/mol | lookchem.com |
| Appearance | Solid | lookchem.comsigmaaldrich.com |
| Melting Point | 57-61 °C | lookchem.comsigmaaldrich.com |
| Boiling Point | 160-164 °C at 3 mmHg | lookchem.comsigmaaldrich.com |
| Flash Point | >113 °C (>230 °F) | lookchem.comsigmaaldrich.com |
| Synonyms | 1-(2-hydroxyethyl)pyrrolidine-2,5-dione, Diroximel Impurity A | lookchem.comclearsynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-3-7-5(9)1-2-6(7)10/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYIPMITVXPNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284732 | |
| Record name | N-(2-Hydroxyethyl)succinimide | |
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Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18190-44-8 | |
| Record name | N-(2-Hydroxyethyl)succinimide | |
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| Record name | 18190-44-8 | |
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| Record name | 18190-44-8 | |
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| Record name | N-(2-Hydroxyethyl)succinimide | |
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| Record name | 1-(2-hydroxyethyl)pyrrolidine-2,5-dione | |
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| Record name | N-(2-HYDROXYETHYL)SUCCINIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for N 2 Hydroxyethyl Succinimide and Its Analogs
Direct Synthesis Approaches
The direct synthesis of N-(2-Hydroxyethyl)succinimide is a common and straightforward method. This section explores the reaction between succinic anhydride (B1165640) and ethanolamine (B43304), including the optimization of reaction conditions and the influence of catalysts.
Reactions of Succinic Anhydride with Ethanolamine
The reaction of succinic anhydride with ethanolamine to form this compound is a two-step process. The initial step involves the acylation of the amine by the anhydride, leading to the formation of an N-substituted succinamic acid intermediate. mdpi.com This is followed by a cyclodehydration step to yield the target imide. mdpi.com
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Various solvents and temperature conditions have been explored to achieve this. For instance, the reaction can be carried out in solvents like diethyl ether, toluene, or 1,2-dimethoxyethane. beilstein-archives.org The subsequent cyclodehydration can be achieved by heating, often at temperatures around 120°C, or by using a chemical dehydrating agent like acetic anhydride. beilstein-archives.org
A one-pot approach has also been developed using chloroform (B151607) as the solvent and polyphosphate ester (PPE) as a dehydrating agent, which simplifies the process by avoiding the isolation of the intermediate succinamic acid. gbcramgarh.in Another method involves a solvent-free reaction by heating a mixture of succinic anhydride and the amine, which represents a greener approach.
The following table summarizes various reaction conditions for the synthesis of N-substituted succinimides, including this compound, from succinic anhydride and an amine.
Table 1: Reaction Conditions for the Synthesis of N-Substituted Succinimides
| Reactants | Solvent | Conditions | Dehydrating Agent | Yield | Reference |
|---|---|---|---|---|---|
| Succinic anhydride, Amine | Diethyl ether, Toluene, or 1,2-DME | Mild conditions for acylation | - | High (for intermediate) | beilstein-archives.org |
| Succinamic acid intermediate | - | Heating (e.g., 120°C) | - | - | beilstein-archives.org |
| Succinamic acid intermediate | - | - | Acetic anhydride | - | beilstein-archives.org |
| Succinic anhydride, Amine | Chloroform | Reflux | Polyphosphate ester (PPE) | Good | gbcramgarh.in |
| Succinic anhydride, Ethanolamine | o-Xylene | 120°C | - | - | acs.orgrsc.org |
The cyclodehydration of the N-(2-hydroxyethyl)succinamic acid intermediate is a critical step that can be influenced by catalysts. While thermal cyclization is common, the use of dehydrating agents like polyphosphate ester (PPE) can be considered a form of chemical catalysis for this step, facilitating the reaction under milder or more efficient conditions. gbcramgarh.in
In a related process, the reductive amidation of succinic acid with ethanolamine, which proceeds through the formation of this compound as an intermediate, is effectively catalyzed by ruthenium supported on carbon (Ru/C). scirp.orgresearchgate.netscirp.org This reaction, however, involves hydrogenation and leads to the formation of N-(2-hydroxyethyl)-2-pyrrolidone. scirp.orgresearchgate.netscirp.org The stability and subsequent reduction of the this compound intermediate are key aspects of this catalytic system. scirp.orgresearchgate.net
Reaction of Cyclic Imides with Oxiranes
An alternative synthetic route to this compound and its analogs is the reaction of a cyclic imide, such as succinimide (B58015), with an oxirane, like ethylene (B1197577) oxide. This reaction is typically catalyzed and its kinetics have been studied to understand the reaction mechanism.
The reaction between cyclic monoimides and oxiranes in the presence of triethylamine (B128534) (TEA) as a catalyst has been a subject of kinetic studies. researchgate.net These studies, often conducted in aprotic solvents, have established the rate laws governing these reactions. researchgate.net
The reaction of cyclic monoimides with oxiranes catalyzed by TEA follows a complex rate law, which can be expressed as: V = k * [catalyst]^1/2 * [imide]^3/2 * [oxirane]^1/2 researchgate.net
This indicates that the reaction order is 1/2 with respect to the catalyst and the oxirane, and 3/2 with respect to the imide. researchgate.net The reactivity of different imides and oxiranes has also been determined, following the order: phthalimide (B116566) ≥ succinimide > glutarimide, and ethylene oxide > propylene (B89431) oxide. researchgate.net
The following table presents rate constants for the reaction of various imides with oxiranes in the presence of a triethylamine catalyst.
Table 2: Rate Constants for the Reaction of Imides with Oxiranes Catalyzed by Triethylamine
| Imide | Oxirane | Solvent | Temperature (°C) | Rate Constant (k * 10^6) | Reference |
|---|---|---|---|---|---|
| Succinimide | Ethylene Oxide | DMF | 40 | Varies with concentrations | researchgate.net |
| Phthalimide | Ethylene Oxide | DMF | 40 | Varies with concentrations | researchgate.net |
| Glutarimide | Ethylene Oxide | DMF | 40 | Varies with concentrations | researchgate.net |
| Succinimide | Propylene Oxide | DMF | 40 | Varies with concentrations | researchgate.net |
Note: The exact values of the rate constants are dependent on the specific concentrations of the reactants and catalyst as indicated by the rate law.
A key feature of the reaction between cyclic imides and oxiranes, particularly when catalyzed by triethylamine, is the occurrence of sequential or consecutive reactions. researchgate.net The primary product, an N-(2-hydroxyalkyl)imide, possesses a hydroxyl group that can also react with the oxirane. researchgate.net This leads to the formation of polyether side chains, making it a competitive process to the initial hydroxyalkylation of the imide.
This consecutive reaction can be a limiting factor when high purity of the mono-hydroxyalkylated product is desired. However, it has been noted that when sodium hydroxide (B78521) is used as the catalyst instead of triethylamine, this consecutive reaction does not occur. This suggests that the choice of catalyst is a critical parameter to control the selectivity of the reaction and avoid the formation of byproducts from sequential reactions.
Derivatization from N-(2-Hydroxyethyl)maleimide Precursors
A significant pathway to obtaining functionalized succinimides involves the derivatization of N-(2-Hydroxyethyl)maleimide. This precursor allows for the introduction of diverse functionalities through various chemical transformations.
Diels-Alder Reactions in the Synthesis of Functionalized Imides
The Diels-Alder reaction is a powerful tool in the synthesis of functionalized imides derived from maleimides. This cycloaddition reaction is often employed to protect the reactive double bond of the maleimide (B117702) ring, allowing for selective modifications elsewhere in the molecule. researchgate.net A common strategy involves the reaction of maleic anhydride with a diene, such as furan, to form a thermally reversible adduct. researchgate.netnih.gov This protected maleimide can then be reacted with various amines to introduce desired side chains. Subsequently, a retro-Diels-Alder reaction, typically through heating, regenerates the maleimide double bond, yielding the functionalized product. nih.govmostwiedzy.pl This three-step process, characterized by mild reaction conditions and high yields, provides an effective route to N-substituted maleimides without the need for additional catalysis. mostwiedzy.pl
For instance, thermally stable polyurethanes have been synthesized using prepolymers created from the Diels-Alder adduct of 9-anthracenemethanol (B72535) and N-(2-hydroxyethyl)-maleimide. mdpi.com This highlights the utility of the Diels-Alder/retro-Diels-Alder strategy in creating complex polymeric structures.
Functionalization with Alkanolamine and Alkylamine Side Chains
The introduction of alkanolamine and alkylamine side chains to the imide structure is a key strategy for modifying the compound's properties, such as lipophilicity and biological activity. mdpi.com One approach involves the reaction of starting imides with epichlorohydrin, followed by condensation with appropriate amines to yield alkanolamine derivatives. mdpi.com Alternatively, chloroalkyl derivatives of imides can be synthesized and subsequently condensed with amines. mdpi.com
The synthesis of N-substituted maleimides bearing amine functionalities in the N-alkyl substituents can be challenging, often resulting in low yields with classical methods. mostwiedzy.pl However, these functionalized maleimides are valuable for modifying biologically active compounds under mild conditions due to their ability to increase basicity and solubility. mostwiedzy.pl
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. These "green chemistry" approaches aim to minimize waste, use less hazardous reagents, and improve energy efficiency.
One-Pot Synthesis Strategies Utilizing Readily Available Reagents
One-pot syntheses of N-substituted succinimides offer a streamlined and efficient alternative to multi-step procedures. These methods often utilize readily available and inexpensive starting materials. A common one-pot approach involves the reaction of succinic anhydride with a primary amine. ijcps.org For example, this compound can be synthesized by reacting succinic anhydride with hydroxyethylamine. google.com This reaction proceeds through an intermediate which is then cyclized to form the succinimide ring. google.com Another one-pot method describes the synthesis of N-substituted succinimides from succinic anhydride and various aromatic and aliphatic amines using zinc and acetic acid, which are considered environmentally benign reagents. ijcps.org These sequential one-pot methods are attractive due to their simplicity, high yields, and easy workup procedures. ijcps.org
A method for preparing diroximel fumarate (B1241708) involves a one-pot, two-step sequence starting with the reaction of succinimide and ethylene carbonate to form this compound as an intermediate. google.com This intermediate is then reacted with monomethyl fumarate without being isolated. google.com
Environmentally Benign Catalysis for Succinimide Formation
The use of environmentally benign catalysts is a cornerstone of green chemistry. In the context of succinimide synthesis, various green catalysts have been explored. For example, succinimide-N-sulfonic acid has been utilized as an efficient and reusable Brønsted acid catalyst for various organic transformations. researchgate.netrhhz.net This catalyst can be prepared more safely by mixing succinimide and 1,4-butanesultone, avoiding the use of the highly corrosive chlorosulfonic acid. rhhz.net
Research has also demonstrated the use of succinimide itself as a green and safe organo-catalyst for certain reactions, particularly in aqueous media. researchgate.net Furthermore, the development of new bis-succinimide compounds as green and efficient basic organo-catalysts has shown promise for promoting organic syntheses under mild conditions with high yields and catalyst reusability. researchgate.netresearchgate.net Natural and biodegradable catalysts, such as lemon juice, have also been employed in the synthesis of related heterocyclic compounds under concentrated solar radiation, highlighting a move towards sustainable and renewable resources. rsc.org
Novel Synthetic Routes and Future Directions
The field of organic synthesis is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental compatibility. A notable recent development is the use of visible light to promote the synthesis of functionalized succinimides. An operationally simple and atom-economical approach has been developed for synthesizing diversely functionalized succinimides from aza-1,6-enynes under transition-metal and oxidant-free conditions in a green solvent like PEG-400. rsc.org This method proceeds via a radical cascade iodo-sulfonylation with excellent stereoselectivity. rsc.org
Future research in the synthesis of this compound and its analogs will likely continue to focus on the principles of green chemistry, including the development of novel, highly efficient, and recyclable catalysts, the use of renewable starting materials, and the design of atom-economical one-pot processes. The exploration of photochemical and electrochemical methods may also open up new avenues for the synthesis of these valuable compounds.
Mechanochemical Synthesis of Succinimide Derivatives
Mechanochemical synthesis, a branch of chemistry that utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods for the synthesis of succinimide derivatives. roquette.com This approach often involves grinding or milling solid reactants together, which can lead to higher yields, faster reaction times, and a significant reduction in solvent waste. roquette.comtudelft.nl
The synthesis of N-substituted succinimides via mechanochemistry typically involves the reaction of succinic anhydride with a primary amine. Studies have demonstrated the feasibility of this solid-state amidation. For instance, the reaction between succinic anhydride and 2-aminothiazole (B372263) has been successfully carried out in a mechanochemical reactor, proving to be more efficient than traditional solution-based synthesis. tudelft.nl Similarly, the mechanochemical reaction of succinic anhydride with benzocaine (B179285), a local anesthetic, has been shown to produce benzocaine succinamide. google.com Mechanical treatment in a ball mill facilitates the amorphization of the initial substances, which promotes the chemical reaction. google.com
While direct mechanochemical synthesis of this compound is not extensively detailed in the reviewed literature, the principles are demonstrated through the synthesis of its analogs. A solvent-free synthesis of this compound has been reported by heating a mixture of succinic anhydride and ethanolamine, which resulted in a 67% yield of the desired product. Current time information in Bangalore, IN. This method, while relying on thermal energy, shares the solvent-free advantage of mechanochemical synthesis. Furthermore, mechanochemical techniques have been employed for the aza-Michael reaction of maleimide derivatives with amines to produce 3-aminopyrrolidine-2,5-dione (B1193966) derivatives, which are structurally related to succinimides. liverpool.ac.uk
The data below summarizes various solvent-free and mechanochemical approaches to synthesizing succinimide derivatives.
| Reactant 1 | Reactant 2 | Method | Key Findings | Reference |
|---|---|---|---|---|
| Succinic anhydride | Ethanolamine | Solvent-free, heating at 175 °C | Yielded this compound (67%). | Current time information in Bangalore, IN. |
| Succinic anhydride | 2-Aminothiazole | Mechanochemical reactor | Higher process efficiency compared to solution synthesis. | tudelft.nl |
| Succinic anhydride | Benzocaine | Mechanochemical ball milling | Achieved a maximum transformation degree of ~90% after 2 hours. | google.com |
| Maleimide derivatives | Selected amines | Mechanochemical aza-Michael reaction | Successful synthesis of 3-aminopyrrolidine-2,5-dione derivatives. | liverpool.ac.uk |
Exploration of Bio-based Feedstocks for Sustainable Production
The sustainable production of this compound is intrinsically linked to the availability of its precursors, succinic acid and ethanolamine, from renewable resources. Significant progress has been made in producing these key building blocks from bio-based feedstocks, offering a greener alternative to petroleum-based manufacturing routes. researchgate.netresourcewise.com
Bio-based Succinic Acid:
Succinic acid has been identified by the U.S. Department of Energy as one of the top 12 value-added platform chemicals that can be produced from biomass. resourcewise.comnih.gov The fermentative production of succinic acid from renewable biomass is a commercially advancing technology that helps reduce greenhouse gas emissions. researchgate.netresearchgate.net Various microorganisms, including Actinobacillus succinogenes, Escherichia coli, and Saccharomyces cerevisiae, have been engineered and optimized for the high-yield production of succinic acid from sugars derived from agricultural sources. researchgate.net This bio-succinic acid can then be converted into succinimide. One reported method involves a two-stage crystallization of the fermentation broth to recover succinic acid, followed by a reaction with urea (B33335) at 195°C to yield succinimide with a yield greater than 80%. frontiersin.orgresearchgate.net The direct conversion of diammonium succinate (B1194679) from a fermentation broth to succinimide is another promising route that reduces downstream processing steps. google.com
Bio-based Ethanolamine:
Traditionally, ethanolamine is produced from petroleum-derived ethylene oxide. wikipedia.org However, bio-based routes are being actively explored. One such pathway involves the enzymatic decarboxylation of L-serine, an amino acid that can be produced through fermentation. tudelft.nlbiobasedeconomy.nl This method avoids the use of fossil fuel-derived ethylene and hazardous intermediates like ethylene oxide. biobasedeconomy.nl Another innovative approach is the production of ethanolamine from sugars via glycolaldehyde (B1209225), which is obtained from the pyrolysis of sugars and subsequently undergoes reductive amination. google.com
The convergence of bio-based succinic acid and bio-based ethanolamine production pathways provides a fully sustainable route to this compound. The reaction of bio-succinic anhydride (derived from the dehydration of bio-succinic acid) with bio-ethanolamine would complete the green synthesis of the target compound.
The following table summarizes the key bio-based production methods for the precursors of this compound.
| Target Compound | Bio-based Feedstock/Precursor | Production Method | Key Features | Reference |
|---|---|---|---|---|
| Succinic Acid | Sugars (e.g., glucose from biomass) | Fermentation using microorganisms (e.g., A. succinogenes, E. coli) | Identified as a top-12 platform chemical; reduces reliance on fossil fuels. | resourcewise.comnih.govresearchgate.net |
| Succinimide | Bio-based succinic acid, Urea | Thermal reaction at 195°C | High yield (>80%) from fermentation-derived succinic acid. | frontiersin.orgresearchgate.net |
| Ethanolamine | L-Serine (from fermentation) | Enzymatic decarboxylation | Avoids the use of ethylene oxide and ammonia. | tudelft.nlbiobasedeconomy.nl |
| Ethanolamine | Sugars | Pyrolysis to glycolaldehyde followed by reductive amination | Provides a pathway from carbohydrates to ethanolamine. | google.com |
Advanced Characterization and Spectroscopic Analysis of N 2 Hydroxyethyl Succinimide
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding of N-(2-Hydroxyethyl)succinimide.
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
Key FT-IR spectral data are summarized below:
O-H Stretching: A prominent broad band is typically observed in the region of 3490 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (-OH) group. scirp.org
C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups are generally found in the 3100-2900 cm⁻¹ range. researchgate.net
C=O Stretching: Strong absorption bands corresponding to the carbonyl (C=O) groups of the succinimide (B58015) ring are a defining feature, appearing around 1720 cm⁻¹. scirp.org The presence of two carbonyl groups can lead to symmetric and asymmetric stretching modes. jocpr.com
C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the succinimide ring is also identifiable.
C-O Stretching: The spectrum shows a band around 1100 cm⁻¹ corresponding to the C-O stretching of the primary alcohol. scirp.org
These vibrational assignments are supported by computational studies, which provide a theoretical framework for the experimental observations. dntb.gov.ua
Fourier Transform Raman (FT-Raman) Spectroscopy for Conformational Insights
The FT-Raman spectrum provides information on:
Skeletal Vibrations: The Raman scattering can highlight the vibrations of the succinimide ring and the ethyl side chain, offering insights into their conformational arrangement.
CH₂ and CH₃ Vibrations: The various bending and rocking motions of the methylene groups are also active in the Raman spectrum.
By comparing the experimental FT-IR and FT-Raman spectra with those predicted by theoretical calculations, a comprehensive understanding of the molecule's conformational stability and vibrational landscape can be achieved. dntb.gov.ua
Assignment of Fundamental Vibrational Modes
The detailed assignment of the fundamental vibrational modes of this compound is accomplished through a combination of experimental data from FT-IR and FT-Raman spectroscopy and theoretical calculations, often employing Density Functional Theory (DFT). dntb.gov.uaresearchgate.net This approach allows for a precise correlation between observed spectral peaks and specific molecular motions. researchgate.net
A normal coordinate analysis, aided by scaled quantum mechanical force fields, helps in the unambiguous assignment of the vibrational fundamentals based on the total energy distribution (TED). researchgate.net This analysis breaks down the complex vibrations into contributions from individual bond stretches, angle bends, and torsions.
Table 1: Selected Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |
| ~3490 | O-H | Stretching |
| 3100-3000 | asymm. CH₂ | Stretching |
| 3000-2900 | symm. CH₂ | Stretching |
| ~1720 | C=O | Stretching |
| 1460 | CH₂ | Bending (Scissoring) |
| ~1100 | C-O | Stretching |
This table presents a selection of key vibrational modes and their approximate assignments based on available literature. Precise values can vary based on experimental conditions and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of this compound. researchgate.net
¹H NMR for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the different types of protons present in the this compound molecule and their neighboring atoms. The chemical shift, integration, and splitting pattern of each signal are key to this analysis. savemyexams.com
The ¹H NMR spectrum typically shows distinct signals for the protons of the succinimide ring, the methylene groups of the hydroxyethyl (B10761427) chain, and the hydroxyl proton.
Succinimide Ring Protons: The protons on the succinimide ring typically appear as a singlet or a narrow multiplet.
Hydroxyethyl Protons: The two methylene groups of the 2-hydroxyethyl side chain (-N-CH₂-CH₂-OH) are chemically distinct and therefore exhibit separate signals. These often appear as triplets due to coupling with the adjacent methylene group.
Hydroxyl Proton: The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet. Its position can be confirmed by D₂O exchange.
Table 2: Typical ¹H NMR Chemical Shift Assignments for this compound
| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity |
| -OH | Variable | Singlet (broad) |
| -N-CH ₂- | ~3.60 | Triplet |
| -CH ₂-OH | ~3.70 | Multiplet |
| -CO-CH ₂-CH ₂-CO- | ~2.45 | Singlet/Multiplet |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent used. scirp.org
¹³C NMR for Carbon Skeleton Confirmation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to identify all the unique carbon atoms in the molecule, providing direct insight into the carbon framework. uoi.gr Since ¹³C has a low natural abundance, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. uoi.gr
The ¹³C NMR spectrum of this compound will display distinct peaks for the carbonyl carbons, the carbons of the succinimide ring, and the carbons of the hydroxyethyl side chain. The chemical shifts of these carbons are indicative of their electronic environment. libretexts.org
Table 3: Typical ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Environment | Typical Chemical Shift (ppm) |
| C =O | ~177 |
| -N-C H₂- | ~42 |
| -C H₂-OH | ~59 |
| -CO-C H₂-C H₂-CO- | ~28 |
Note: Chemical shifts are relative to a standard and can be influenced by the solvent. The carbonyl carbon is significantly downfield due to the deshielding effect of the attached oxygen atom. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure and the types of electronic transitions possible.
For this compound, which contains a succinimide ring and a hydroxyl group, the expected electronic transitions would involve the non-bonding electrons (n) on the oxygen and nitrogen atoms and the pi (π) electrons of the carbonyl groups. The absorption of UV radiation can excite these electrons to anti-bonding pi (π) or anti-bonding sigma (σ) orbitals.
Molecules with carbonyl groups typically exhibit two types of transitions: a lower-energy, less intense n → π* transition and a higher-energy, more intense π → π* transition. upenn.edu For aldehydes and ketones, the n → π* transition is often observed around 280-290 nm, while the π → π* transition occurs at shorter wavelengths, around 180-190 nm. upenn.edu Carboxylic acids and their derivatives, like succinimides, show similar patterns. The n → π* transitions are considered "forbidden" by certain spectroscopic selection rules, which results in their lower intensity compared to "allowed" transitions like π → π*. upenn.edu
In the context of this compound, the succinimide moiety acts as the primary chromophore. The presence of the hydroxyl group on the ethyl substituent is not expected to significantly shift the main absorption bands compared to other N-alkylated succinimides. The specific absorption maxima (λmax) for this compound would be determined by recording its UV-Vis spectrum in a suitable non-absorbing solvent.
| Type of Transition | Typical Wavelength Range (nm) | Intensity |
| n → π | 270 - 290 | Low |
| π → π | 180 - 210 | High |
| n → σ | 175 - 200 | Variable |
| σ → σ | < 200 | High |
| This table presents typical wavelength ranges for electronic transitions in molecules containing carbonyl and single bonds. The exact values for this compound would require experimental measurement. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
For this compound (C₆H₉NO₃), the nominal molecular weight is 143 daltons. The fragmentation of this molecule under electron impact (a hard ionization technique) would likely involve cleavage of the bonds within the succinimide ring and the hydroxyethyl side chain. libretexts.orgacdlabs.com Common fragmentation pathways for amides and esters can provide clues to the expected fragments. libretexts.org For instance, cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org
The interpretation of the mass spectrum of this compound would involve identifying the molecular ion peak (M+) and the various fragment ions. The relative abundance of these ions provides information about the stability of the different fragments. acdlabs.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the parent ion and its fragments. acs.org For this compound, with a molecular formula of C₆H₉NO₃, the exact monoisotopic mass is 143.05824 Da. uni.lu
HRMS is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. For example, a study on the degradation products of N-methyl-2-pyrrolidone (NMP) used LC-MS analysis to identify various intermediates, demonstrating the power of HRMS in structural elucidation. researchgate.net Similarly, in the analysis of complex mixtures like traditional Chinese medicines, UPLC-QTOF-MS, a type of HRMS, is used for comprehensive profiling of chemical constituents. tandfonline.com
The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, providing another layer of characterization. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 144.06552 | 126.9 |
| [M+Na]⁺ | 166.04746 | 135.3 |
| [M-H]⁻ | 142.05096 | 127.9 |
| [M+NH₄]⁺ | 161.09206 | 148.3 |
| [M+K]⁺ | 182.02140 | 134.1 |
| [M+H-H₂O]⁺ | 126.05550 | 121.6 |
| Data sourced from PubChem for this compound (CID 236334). uni.lu |
Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) for Aqueous Fraction Characterization
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is an exceptionally powerful technique for the analysis of complex volatile and semi-volatile mixtures. nih.gov This method provides enhanced separation by using two different capillary columns (a non-polar first dimension and a polar second dimension) connected by a modulator. nih.gov This results in a significant increase in peak capacity and resolution compared to conventional one-dimensional GC-MS. nih.govnih.gov
The use of a time-of-flight (TOF) mass spectrometer is advantageous as it allows for very fast data acquisition rates, which are necessary to adequately sample the narrow peaks produced by the second dimension column. nih.gov GCxGC-TOF-MS has been successfully applied to the analysis of complex samples such as the human volatome, identifying thousands of volatile organic compounds. nih.gov
For the characterization of an aqueous fraction containing this compound, GCxGC-TOF-MS would be an ideal technique. It would allow for the separation of this compound from other components in the mixture, even those present in trace amounts or with similar volatility. The resulting highly resolved chromatogram and the corresponding mass spectra would enable confident identification and quantification of the target compound.
Rotational Spectroscopy for Gas-Phase Structure
Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. ifpan.edu.pl By measuring the frequencies of transitions between these levels, it is possible to determine the molecule's moments of inertia with very high precision. From these moments of inertia, the three-dimensional structure of the molecule, including bond lengths and bond angles, can be accurately determined. researchgate.nethmc.edu This technique is particularly valuable for studying the isolated structure of a molecule, free from intermolecular interactions that are present in condensed phases. hmc.edu
Chirped-Pulse Fourier Transform Microwave Spectroscopy
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a modern advancement in rotational spectroscopy that allows for the rapid acquisition of a broad microwave spectrum in a single measurement. hmc.edursc.org A short, frequency-swept "chirped" pulse of microwave radiation is used to polarize all the rotational transitions within its bandwidth. hmc.edu The subsequent free induction decay (FID) signal, which contains the frequencies of all the excited rotational transitions, is then detected and Fourier transformed to obtain the frequency-domain spectrum. hmc.edu
This technique is highly sensitive and is capable of analyzing complex mixtures and identifying different conformers of a molecule. researchgate.nethmc.edu While there are no specific published studies on the CP-FTMW spectrum of this compound, studies on similar molecules like N-ethyl succinimide (NES) have been conducted. hmc.edu These studies provide insights into the structural parameters that could be expected for this compound.
Determination of Rotational and Centrifugal Distortion Constants
The analysis of a rotational spectrum involves fitting the measured transition frequencies to a quantum mechanical model, such as a Watson A-reduced Hamiltonian. hmc.edu This fitting process yields a set of highly precise rotational constants (A, B, and C) and centrifugal distortion constants. science.govumich.edu The rotational constants are inversely proportional to the moments of inertia along the principal axes of the molecule and are therefore directly related to its geometry. hmc.edu
The centrifugal distortion constants account for the slight changes in the molecule's geometry as it rotates at higher speeds. umich.edu These constants provide information about the rigidity of the molecular framework. For this compound, the determination of these constants would provide a detailed and unambiguous picture of its gas-phase structure and conformational preferences.
For the related molecule, N-ethyl succinimide (NES), the experimental rotational constants have been determined using CP-FTMW spectroscopy. hmc.edu
| Parameter | N-ethyl succinimide (NES) Experimental Value (MHz) |
| A₀ | 2061.47756(14) |
| B₀ | 1791.73517(12) |
| C₀ | 1050.31263(11) |
| Data for N-ethyl succinimide from a study by York et al. hmc.edu |
These values for NES can serve as a reference point for future rotational spectroscopy studies on this compound.
Computational Chemistry and Theoretical Studies of N 2 Hydroxyethyl Succinimide
Density Functional Theory (DFT) Calculations
Density Functional Theory has been the primary computational method applied to study N-(2-Hydroxyethyl)succinimide. Specifically, calculations are often performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method, paired with a suitable basis set such as 6-311++G(d,p), is used to predict the molecule's geometric, vibrational, and electronic properties. Such studies have been carried out for N2HES in the gas phase and in solvents like ethanol (B145695) to understand its behavior in different environments. researchgate.net
The first step in a computational study is typically geometry optimization, a process that locates the minimum energy arrangement of the atoms, thus predicting the most stable three-dimensional structure of the molecule. For this compound, DFT calculations have been employed to determine its optimized geometric parameters. researchgate.net
Conformational analysis is also a key part of these studies, as the flexible hydroxyethyl (B10761427) side chain can rotate around its single bonds (C-C, C-N, C-O), leading to various conformers with different energies. By performing a potential energy surface (PES) scan, where specific dihedral angles are systematically rotated, researchers can identify the most stable conformer (global minimum) and other low-energy local minima. This analysis is fundamental to understanding the molecule's preferred shape.
While a complete list of optimized bond lengths and angles is found in detailed theoretical studies, specific values highlight the structure. For example, the interior C-N-C bond angle within the succinimide (B58015) ring was calculated using the B3LYP level of theory to be 113.3° in the gas phase and 113.0° in an ethanol solvent. researchgate.net
Table 1: Selected Calculated Geometric Parameters of this compound
| Parameter | Description | Calculated Value (Gas Phase) |
|---|
Note: This table is illustrative. A full computational study would provide optimized values for all bond lengths, bond angles, and dihedral angles.
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The theoretical vibrational wavenumbers and their corresponding intensities are calculated.
These predicted spectra are invaluable for interpreting experimental FT-IR and FT-Raman data. To achieve better agreement between theoretical and experimental results, calculated frequencies are often scaled by a specific factor to account for systematic errors in the computational method and the effects of anharmonicity. Furthermore, a Potential Energy Distribution (PED) analysis is conducted to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of functional groups. This detailed assignment allows for a definitive understanding of each peak in the experimental spectrum.
Table 2: Illustrative Vibrational Mode Assignments for this compound
| Mode Description | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch | (Typically ~3500 cm⁻¹) |
| C-H stretch (alkyl) | (Typically 2850-3000 cm⁻¹) |
| C=O stretch (symmetric) | (Typically ~1770 cm⁻¹) |
| C=O stretch (asymmetric) | (Typically ~1700 cm⁻¹) |
Note: The values are representative and not specific calculated results from literature. A full analysis provides a comprehensive list of all vibrational modes and their PED contributions.
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. uou.ac.in A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. uou.ac.in These energies are calculated using the same DFT method as the geometry optimization. Analysis of the distribution of these orbitals reveals the electron density and likely sites for nucleophilic and electrophilic attack.
Table 3: Frontier Molecular Orbital Parameters
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |
Note: Specific energy values for this compound are determined via DFT calculations. uou.ac.in
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. uou.ac.in It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic interactions. The MEP surface is color-coded to indicate different potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., lone pairs on oxygen atoms).
Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack (e.g., hydrogen atoms, especially the hydroxyl proton).
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would show the most negative regions (red) around the carbonyl oxygen atoms and the hydroxyl oxygen, identifying them as the primary sites for electrophilic interaction. The most positive region (blue) would be located around the hydroxyl hydrogen atom, indicating its susceptibility to nucleophilic attack. uou.ac.in
DFT calculations can also be used to predict the thermodynamic properties of a molecule based on its vibrational frequencies and structural data. Standard statistical thermodynamics principles are applied to calculate properties such as heat capacity (Cp), entropy (S), and enthalpy (H) at various temperatures. These calculations provide insight into the thermal stability of the molecule and how its thermodynamic functions change with temperature, which is valuable for understanding its behavior under different process conditions.
Table 4: Calculated Thermodynamic Properties at 298.15 K (Illustrative)
| Property | Symbol | Unit |
|---|---|---|
| Total Energy | Etotal | Hartree |
| Zero-point vibrational energy | ZPVE | kcal/mol |
| Enthalpy | H | kcal/mol |
| Gibbs Free Energy | G | kcal/mol |
| Entropy | S | cal/mol·K |
Note: These properties are standard outputs of DFT frequency calculations.
Ab Initio Methods and Semi-Empirical Calculations
While Density Functional Theory is a form of ab initio ("from the beginning") calculation, the term is often used to refer to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods. These methods can offer higher accuracy than DFT for certain properties but come at a significantly greater computational cost.
Semi-empirical calculations (like AM1, PM3) are less computationally demanding as they use parameters derived from experimental data. They are often used for very large systems or for initial, lower-accuracy conformational searches.
Based on available literature, theoretical studies on this compound have predominantly utilized DFT methods. There is a lack of published research employing other ab initio wavefunction-based or semi-empirical methods for a comprehensive analysis of this specific molecule. The balance of accuracy and computational efficiency offered by DFT, particularly the B3LYP functional, has made it the method of choice for this system.
Reactivity and Reaction Mechanisms of N 2 Hydroxyethyl Succinimide
Hydrogenation and Reduction Reactions
The hydrogenation and reduction of N-(2-Hydroxyethyl)succinimide are pivotal reactions, primarily leading to the formation of N-(2-hydroxyethyl)-2-pyrrolidone, a valuable chemical intermediate. These transformations typically involve the reduction of one of the carbonyl groups within the succinimide (B58015) ring. The efficiency and selectivity of this process are highly dependent on the catalytic system and reaction conditions employed.
The catalytic hydrogenation of this compound is a key method for its conversion. This process is a form of reductive amidation, where a cyclic imide is reduced. Both noble and non-noble metals have been investigated as catalysts for this reaction. Noble metals, such as ruthenium, rhodium, palladium, and platinum, often supported on carbon, are known for their high activity in hydrogenation reactions. mdpi.comnih.gov Non-noble metal catalysts, often based on 3d transition metals, are also of significant interest due to their lower cost and greater abundance, although they may require more specialized ligands or conditions to achieve comparable reactivity to noble metals. semanticscholar.orgdntb.gov.uaepa.gov
The choice of catalyst is critical in the hydrogenation of this compound. Studies comparing various carbon-supported noble metals have demonstrated a clear trend in catalytic activity. For the reduction of this compound, the activity of the metals was found to follow the order: Ruthenium (Ru) > Rhodium (Rh) > Platinum (Pt) > Palladium (Pd). researchgate.net Ruthenium, particularly 5% Ru on carbon (Ru/C), has shown significantly higher activity compared to other noble metals like Pt, Pd, and Rh. researchgate.net The superior performance of Ruthenium is attributed to its ability to effectively activate both hydrogen and the carbonyl group of the imide. researchgate.net
The catalyst support also plays a crucial role. Carbon is a commonly used support material due to its high surface area and stability. mdpi.com Functionalization of the support material can further enhance catalytic activity and stability. mdpi.com For instance, in other hydrogenation reactions, modifying carbon supports with elements like phosphorus and oxygen has been shown to improve catalyst performance. mdpi.com The interaction between the metal nanoparticles and the support can influence the electronic properties of the metal, thereby affecting its catalytic behavior. mdpi.com
Table 1: Screening of Various Noble Metal Catalysts for the Hydrogenation of this compound Reaction Conditions: 150 °C, 150 bar H₂, 6 h, 750 rpm, 37.5 mg catalyst, 2 g H₂O solvent.
| Catalyst (5 wt% on Carbon) | Conversion (%) | Yield of N-(2-hydroxyethyl)-2-pyrrolidone (%) | Selectivity (%) |
| Ru/C | 99 | 90 | 91 |
| Rh/C | 60 | 55 | 92 |
| Pt/C | 25 | 20 | 80 |
| Pd/C | 15 | 10 | 67 |
| Data derived from graphical representations in scientific literature. researchgate.net |
The process conditions, including temperature, pressure, and solvent, have a profound impact on the yield and selectivity of the hydrogenation of this compound.
Pressure: Hydrogen pressure is another key parameter. Higher pressures typically favor the hydrogenation reaction, leading to increased conversion and yield. A study using a Ru/C catalyst showed that increasing the H₂ pressure from 100 bar to 200 bar resulted in a notable increase in the yield of N-(2-hydroxyethyl)-2-pyrrolidone. researchgate.net
Solvent: Water is often used as a solvent for this reaction, proving effective under the high-temperature and high-pressure conditions required. researchgate.net The choice of solvent can influence catalyst activity and stability, as well as the solubility of reactants and products.
Table 2: Influence of Process Conditions on the Ru/C-Catalyzed Reduction of this compound Standard Conditions (Center Point): 150 °C, 150 bar H₂, 6 h, 750 rpm, 37.5 mg Ru/C catalyst, 2 g H₂O solvent.
| Parameter Varied | Value | Conversion (%) | Yield of N-(2-hydroxyethyl)-2-pyrrolidone (%) |
| Temperature | 125 °C | 80 | 75 |
| 150 °C | 99 | 90 | |
| 175 °C | 100 | 92 | |
| H₂ Pressure | 100 bar | 85 | 80 |
| 150 bar | 99 | 90 | |
| 200 bar | 100 | 95 | |
| Data derived from graphical representations in scientific literature. researchgate.net |
The primary product of the selective hydrogenation of this compound is N-(2-hydroxyethyl)-2-pyrrolidone. researchgate.net This compound is formed by the reduction of one of the two carbonyl groups of the succinimide ring to a methylene (B1212753) group.
The reductive amidation of this compound to N-(2-hydroxyethyl)-2-pyrrolidone is believed to proceed through a specific reaction network. A proposed mechanism involves the initial hydrogenation of one carbonyl group to a hemiaminal intermediate, which then undergoes dehydration and further hydrogenation to form the pyrrolidone ring.
An alternative pathway involves the ring-opening of the succinimide to form an amide-acid intermediate, followed by reduction and subsequent cyclization. However, the direct reduction pathway is often considered more likely. A proposed reaction network suggests that this compound is first hydrogenated to N-(2-hydroxyethyl)-4-hydroxybutanamide (HEBA), which then undergoes an intramolecular cyclization/dehydration to yield the final product, N-(2-hydroxyethyl)-2-pyrrolidone. researchgate.net
The kinetics of this type of amidation reaction can be complex. Related studies on the amidation of succinic anhydride (B1165640) show that the process can be autocatalytic in its initial stages, followed by a dominant amidation process that corresponds to a second-order reaction type. researchgate.net The reaction rates are influenced by the properties of the solvent and the structure of the amine. researchgate.net
Catalytic Hydrogenation using Noble and Non-Noble Metals (e.g., Ru/C, Pt/C, Pd/C, Rh/C, RANEY® Ni)
Ring-Opening Reactions
The succinimide ring in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is due to the activating effect of the two carbonyl groups. The ring can be opened by various nucleophiles, including amines, water (hydrolysis), alcohols, and organometallic reagents. clockss.org
Amines are particularly effective nucleophiles for this reaction. When a succinimide derivative reacts with a primary or secondary amine, the nucleophilic nitrogen atom attacks one of the carbonyl carbons, leading to the cleavage of an amide bond and the formation of a diamide (B1670390) derivative. clockss.org Nitrogen-linked nucleophiles are generally more reactive towards the succinimide ring than oxygen-linked nucleophiles like water or alcohols. For example, in a molecule containing both an amino and a hydroxy group, the amino group will selectively react with the succinimide ring. clockss.org
Hydrolysis, the ring-opening reaction with water, can also occur, particularly under basic conditions (high pH) and at elevated temperatures. nih.gov This reaction results in the formation of a dicarboxylic acid monoamide. The rate of this hydrolysis can be dependent on the specific chemical environment of the succinimide ring. nih.gov This reaction is a known degradation pathway for molecules containing a succinimide linker. nih.gov
Reaction with Hydroxylamine (B1172632) for Hydroxamic Acid Synthesis
This compound can undergo a nucleophilic reaction with hydroxylamine to yield a hydroxamic acid derivative. This reaction is a key step in a novel, two-stage approach for synthesizing hydroxamic acids, which are a class of compounds recognized for their significant biological activities. The process involves the opening of the imide ring of the succinimide derivative.
The general reaction can be summarized as the treatment of an N-substituted succinimide with an aqueous solution of hydroxylamine. This method is noted for its simplicity and mild reaction conditions, often allowing for the synthesis of the target hydroxamic acids without the need for extensive purification procedures. The resulting product from the reaction of this compound with hydroxylamine would be N-hydroxy-N'-(2-hydroxyethyl)succinamide.
Mechanism of Imide Ring Opening
The synthesis of hydroxamic acids from N-substituted succinimides, such as this compound, proceeds through the nucleophilic attack of hydroxylamine on one of the carbonyl carbons of the imide ring. This attack leads to the opening of the five-membered succinimide ring.
The feasibility of this ring-opening reaction is dependent on the relative pKa values of the amine used to synthesize the initial imide and hydroxylamine itself. Specifically, the imide ring opening is favored when the pKa of the initial amine (in this case, ethanolamine (B43304), which would be protonated) is less than the pKa of hydroxylamine. This condition ensures that hydroxylamine is a sufficiently strong nucleophile to attack the imide carbonyl group and that the resulting intermediate can proceed to the final ring-opened product, forming the N-hydroxybutaneamide derivative. The two carbonyl groups of the succinimide moiety activate the ring, making it susceptible to nucleophilic attack by amines and related compounds like hydroxylamine.
Derivatization and Functionalization Reactions
Introduction of Alkylating Groups
Reactions at the Hydroxyl Moiety
The primary hydroxyl group (-OH) on the ethyl side chain of this compound is a key site for derivatization and functionalization reactions. Standard organic chemistry transformations can be applied to this hydroxyl moiety to introduce a variety of functional groups.
Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. For example, the reaction with an acid chloride in the presence of a non-nucleophilic base would yield the corresponding ester derivative. This reaction would introduce an acyl group to the molecule.
Etherification: The hydroxyl group can also be converted into an ether. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This would result in the formation of an N-(2-alkoxyethyl)succinimide.
These derivatization reactions at the hydroxyl moiety allow for the modification of the physical and chemical properties of this compound, enabling its use in a broader range of applications, such as in the synthesis of polymers or as a linker in bioconjugation.
Adsorption Behavior and Surface Interactions
Specific studies on the adsorption behavior and surface interactions of this compound are not extensively documented in the available literature. However, the presence of polar functional groups, including the imide ring and the hydroxyl group, suggests that the molecule could exhibit surface activity and adsorb onto various surfaces, particularly those with a polar or charged nature. Compounds with similar succinimide structures, such as polyisobutenylsuccinimide derivatives, have been studied for their adsorption at solid-hydrocarbon interfaces. researchgate.net These studies indicate that the succinimide headgroup can interact with surfaces, influencing the adsorption properties. researchgate.net
In the context of corrosion inhibition, organic molecules containing heteroatoms like nitrogen and oxygen, such as those present in this compound, are known to adsorb on metal surfaces, forming a protective layer that inhibits corrosion. The mechanism of this adsorption can be investigated using adsorption isotherms.
Langmuir Adsorption Isotherm Studies
The Langmuir adsorption isotherm is a model that describes the adsorption of a substance from a solution or gas onto a solid surface. It is based on the following assumptions:
The surface contains a fixed number of identical and distinct adsorption sites.
Each site can hold only one adsorbate molecule (monolayer adsorption).
There are no interactions between adsorbed molecules on adjacent sites.
The adsorption process is dynamic, with a constant rate of adsorption and desorption at equilibrium.
The Langmuir isotherm is mathematically expressed as:
θ = (K * C) / (1 + K * C)
Where:
θ is the fractional surface coverage (the fraction of occupied adsorption sites).
K is the Langmuir adsorption equilibrium constant, which is related to the free energy of adsorption.
C is the concentration of the adsorbate in the solution.
While no specific Langmuir adsorption isotherm studies for this compound were found, the principles of this model are widely applied to understand the adsorption of organic corrosion inhibitors on metal surfaces. For instance, studies on other organic inhibitors have shown that their adsorption often follows the Langmuir model, indicating a monolayer formation on the metal surface. dntb.gov.uamdpi.com
To illustrate the application of the Langmuir model, the following table presents hypothetical data for the adsorption of a corrosion inhibitor on a metal surface, along with the calculated parameters.
Hypothetical Langmuir Adsorption Data
| Inhibitor Concentration (C) (mol/L) | Surface Coverage (θ) | C/θ |
|---|---|---|
| 0.001 | 0.20 | 0.0050 |
| 0.002 | 0.33 | 0.0061 |
| 0.005 | 0.56 | 0.0089 |
| 0.010 | 0.71 | 0.0141 |
| 0.020 | 0.83 | 0.0241 |
This is a hypothetical data set for illustrative purposes.
By plotting C/θ versus C, a linear relationship is expected if the adsorption follows the Langmuir isotherm. The slope of the line would be 1, and the intercept would be 1/K. From the equilibrium constant K, the standard free energy of adsorption (ΔG°ads) can be calculated using the equation:
ΔG°ads = -RT ln(55.5 * K)
Where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. The value of ΔG°ads provides insight into the spontaneity and the nature of the adsorption process (physisorption or chemisorption).
Theoretical Calculations Supporting Experimental Adsorption Data
Theoretical quantum chemical calculations are instrumental in understanding the reactivity and adsorption characteristics of inhibitor molecules. These calculations provide a range of descriptive parameters (quantum chemical descriptors) that correlate with the inhibitor's ability to adsorb onto a metal surface and prevent corrosion.
Key Quantum Chemical Descriptors:
Several key parameters derived from quantum chemical calculations help in predicting the inhibition efficiency:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. For this compound, the lone pair electrons on the oxygen and nitrogen atoms are expected to contribute significantly to a high EHOMO value.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the ability of the molecule to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance, which also contributes to the formation of a stable inhibitor-metal bond through back-donation.
ΔE (Energy Gap = ELUMO - EHOMO): The energy gap is a crucial indicator of the stability and reactivity of the inhibitor molecule. A smaller ΔE value generally implies higher reactivity, which can lead to stronger adsorption on the metal surface and thus better corrosion inhibition.
Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface due to electrostatic interactions.
Mulliken Charges: The calculation of Mulliken charges on individual atoms of the inhibitor molecule helps to identify the specific atoms that are the most likely sites for interaction with the metal surface. For this compound, the oxygen and nitrogen atoms are expected to possess negative charges, making them the primary centers for adsorption.
The following interactive table showcases typical quantum chemical parameters that would be calculated for a corrosion inhibitor like this compound and how they relate to inhibition efficiency.
| Parameter | Significance for Corrosion Inhibition | Expected Trend for High Efficiency |
| EHOMO | Electron donating ability | Higher value |
| ELUMO | Electron accepting ability | Lower value |
| ΔE (Energy Gap) | Reactivity of the molecule | Lower value |
| Dipole Moment (μ) | Adsorption due to electrostatic forces | Higher value |
Molecular Dynamics Simulations:
In addition to quantum chemical calculations, Molecular Dynamics (MD) simulations are used to model the adsorption of the inhibitor molecule on the metal surface in a simulated corrosive environment. These simulations provide a visual representation of the adsorption process and allow for the calculation of the adsorption energy. A more negative adsorption energy indicates a stronger and more spontaneous adsorption process, which is indicative of a better corrosion inhibitor. For this compound, MD simulations would likely show the molecule adsorbing on the metal surface with the succinimide ring and the hydroxyethyl (B10761427) group oriented to maximize contact and interaction with the surface atoms.
The combination of DFT calculations and MD simulations provides a robust theoretical framework to support and explain experimental adsorption data. These computational approaches are invaluable for understanding the intricate mechanisms of corrosion inhibition and for the rational design of new and more effective inhibitor molecules.
Advanced Applications and Derivatization in Polymer and Materials Science
Monomer in Polymer Synthesis
The dual functionality of N-(2-Hydroxyethyl)succinimide makes it a valuable monomer and precursor in the synthesis of a range of polymeric structures. Its ability to undergo ring-opening reactions and esterification allows for its incorporation into polymer backbones and as pendant groups, leading to materials with tailored properties.
Precursor to N-vinyl-2-pyrrolidone Monomers
While not a direct precursor, a modern synthetic pathway to N-vinyl-2-pyrrolidone (NVP), a monomer of significant industrial importance, involves intermediates structurally related to this compound. A notable bio-based route starts from succinic acid and ethanolamine (B43304). aiche.orgrsc.org In this process, the initial amidation of succinic acid with ethanolamine, followed by hydrogenation, yields N-(2-hydroxyethyl)-2-pyrrolidone (HEP). aiche.org Subsequently, HEP undergoes vapor-phase dehydration to produce NVP. aiche.orgchemicalbook.com The initial reaction between succinic acid and ethanolamine can be envisioned as forming an amide linkage and then cyclizing, conceptually passing through a structure akin to this compound before reduction to the pyrrolidone ring of HEP. This innovative approach highlights a sustainable route to a key industrial monomer, starting from bio-renewable resources. rsc.org
Synthesis of Amphiphilic Graft Polymers
Amphiphilic graft copolymers, which contain both hydrophilic and hydrophobic segments, are of great interest for applications in drug delivery and materials science due to their self-assembly properties. nih.gov Polymers derived from polysuccinimide (PSI), the polymer corresponding to the succinimide (B58015) ring of this compound, serve as versatile backbones for the synthesis of such graft copolymers. For instance, poly(hydroxyethyl aspartamide)-co-propyl aspartamide) (PHEA-PA), a hydrophilic polymer, can be synthesized from PSI. Subsequently, hydrophobic side chains, such as poly(lactide) (PLA), can be grafted onto the PHEA-PA backbone. researchgate.net This "grafting from" approach, where the hydrophobic chains are grown from the hydrophilic backbone, results in an amphiphilic graft copolymer capable of self-assembling into micelle-like aggregates in aqueous environments. researchgate.net The synthesis of these materials showcases the utility of the poly(aspartamide) backbone, accessible from PSI, in creating complex, functional polymer architectures. nih.gov
Poly-α,β-[N-(2-hydroxyethyl)-l-aspartamide] Synthesis and Derivatives
Poly-α,β-[N-(2-hydroxyethyl)-l-aspartamide] (PHEA) is a water-soluble and biocompatible polymer with significant potential in biomedical applications, such as drug delivery and as a plasma expander. dntb.gov.uaresearchgate.net The synthesis of PHEA is readily achieved through the ring-opening reaction of polysuccinimide (PSI) with ethanolamine. researchgate.net PSI, the polymeric precursor, is typically produced by the thermal polycondensation of aspartic acid. ethz.ch The subsequent aminolysis of the succinimide rings in the PSI backbone with ethanolamine introduces the N-(2-hydroxyethyl) side chains, yielding the final PHEA polymer. This reaction provides a straightforward method to produce a highly functional and biocompatible polymer. researchgate.net
Derivatives for Functional Materials
The chemical reactivity of the succinimide ring allows for the synthesis of a variety of derivatives with specific functional properties. These derivatives have found applications in industrial settings, including corrosion inhibition and scale prevention.
Corrosion Inhibition Applications of Succinimide Derivatives
Succinimide derivatives have been investigated as effective corrosion inhibitors for metals in aggressive environments. Organic compounds containing heteroatoms such as nitrogen and oxygen can adsorb onto the metal surface, forming a protective film that mitigates corrosion. researchgate.net Research has demonstrated that certain succinimide derivatives exhibit excellent corrosion inhibition properties. For example, [N¹, N⁴-bis((2-hydroxyethyl) carbamothioyl) succinimide] and [N¹,N⁴-bis(bis(2-hydroxyethyl)carbamothioyl) succinimide] have been synthesized and evaluated as corrosion inhibitors. These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The efficiency of these inhibitors increases with concentration, with one derivative reaching a maximum efficiency of 93.1%. The adsorption of these molecules on the metal surface was found to follow the Langmuir adsorption isotherm.
Anti-scalant Performance of Succinimide Derivatives
In addition to corrosion inhibition, succinimide derivatives have shown promise as anti-scalants, which are crucial in preventing the formation of mineral scale in industrial water systems. The same derivatives investigated for corrosion inhibition, [N¹, N⁴-bis((2-hydroxyethyl) carbamothioyl) succinimide] and [N¹,N⁴-bis(bis(2-hydroxyethyl)carbamothioyl) succinimide], also demonstrated significant anti-scalant performance. The scale inhibition efficiency was found to increase with higher doses of the succinimide derivatives. One of the tested compounds achieved a maximum anti-scalant efficiency of 91.5%. This dual functionality as both a corrosion inhibitor and an anti-scalant makes these succinimide derivatives highly valuable for water treatment applications in various industries.
Data Tables
Table 1: Corrosion Inhibition and Anti-Scalant Efficiency of Succinimide Derivatives
| Compound | Maximum Corrosion Inhibition Efficiency (%) | Maximum Anti-Scalant Efficiency (%) |
| [N¹, N⁴-bis((2-hydroxyethyl) carbamothioyl) succinimide] | Not specified in provided context | Not specified in provided context |
| [N¹,N⁴-bis(bis(2-hydroxyethyl)carbamothioyl) succinimide] | 93.1 | 91.5 |
Protein Derivatization and Labeling Applications
The utility of this compound in protein derivatization primarily stems from the reactivity of its succinimidyl ester group, which readily couples with primary amines on proteins to form stable amide bonds. nih.govabberior.rocks This fundamental reaction provides a versatile platform for attaching a wide array of functional molecules to proteins, thereby imparting new properties for specific applications.
Reactions with Sulfhydryl-Derivatized Chelators for Radiotracer Development
A significant application of this compound derivatives is in the field of nuclear medicine, specifically in the development of radiotracers for diagnostic imaging and therapy. This involves the use of bifunctional chelators, which are molecules capable of binding a metallic radionuclide and also covalently attaching to a targeting biomolecule, such as a protein or antibody. nih.govresearchgate.net
The development of these radiopharmaceuticals often employs a heterobifunctional crosslinker strategy. While this compound itself does not directly react with sulfhydryl groups, it can be chemically modified to create a heterobifunctional reagent. For instance, the hydroxyl group of this compound can be derivatized to incorporate a sulfhydryl-reactive moiety, such as a maleimide (B117702) group. The resulting molecule would possess both an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group. thermofisher.com
This dual reactivity is crucial for a controlled, two-step conjugation process. First, a chelator molecule, which has been functionalized with a free sulfhydryl group, can be reacted with the maleimide end of the derivatized this compound linker. Subsequently, the NHS ester end of the linker-chelator conjugate can be reacted with the primary amine groups (e.g., lysine (B10760008) residues) on a protein. This stepwise approach prevents unwanted polymerization or self-conjugation of the protein. fishersci.co.uk
The resulting conjugate consists of a protein linked via the this compound-derived spacer to a chelator, which can then be used to sequester a radiometal. The choice of chelator is dependent on the specific radionuclide being used, with common examples including derivatives of DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for various diagnostic and therapeutic isotopes. mdpi.comnih.gov
| Radionuclide | Common Chelator Type | Targeting Moiety | Application |
| Technetium-99m (99mTc) | N2S2, N3S | Antibodies, Peptides | Diagnostic Imaging (SPECT) |
| Gallium-68 (68Ga) | DOTA, NOTA | Peptides, Small Molecules | Diagnostic Imaging (PET) |
| Lutetium-177 (177Lu) | DOTA | Peptides, Antibodies | Targeted Radionuclide Therapy |
| Zirconium-89 (89Zr) | Desferrioxamine (DFO) | Antibodies | Diagnostic Imaging (PET) |
Development of Kit Labeling Procedures for Proteins
The principles of protein derivatization using this compound-based reagents are instrumental in the development of user-friendly protein labeling kits. nih.gov These kits provide researchers with the necessary components to easily conjugate a label, such as a fluorescent dye, biotin, or a chelator for radiolabeling, to a protein of interest. biotium.comthermofisher.com
A typical kit based on NHS ester chemistry would contain a vial of the this compound derivative activated with the desired label. The protocol generally involves a straightforward procedure:
Protein Preparation : The target protein is prepared in a suitable buffer, typically at a slightly alkaline pH (7.2-8.5) to ensure that the primary amine groups on the protein are deprotonated and thus more nucleophilic. It is crucial that the buffer is free of extraneous primary amines (e.g., Tris buffer or ammonium (B1175870) salts) that would compete with the protein for reaction with the NHS ester. biotium.com
Reagent Solubilization : The activated this compound ester is dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous protein solution. abberior.rocks
Conjugation Reaction : The activated label is added to the protein solution, and the mixture is incubated for a specific period, often at room temperature. The molar ratio of the labeling reagent to the protein is a critical parameter that can be adjusted to control the degree of labeling.
Purification : After the reaction, the unreacted labeling reagent and byproducts are removed from the labeled protein, typically through size-exclusion chromatography or dialysis.
The development of such kits simplifies the complex process of protein conjugation, making it accessible to a broader range of scientists. The stability and reactivity of the NHS ester derived from this compound contribute to the robustness and reliability of these labeling procedures.
| Kit Component | Function | Key Considerations |
| Activated NHS Ester | Covalently attaches the label to primary amines on the protein. | Must be stored under anhydrous conditions to prevent hydrolysis. |
| Reaction Buffer | Maintains an optimal pH for the conjugation reaction. | Should be free of primary amines. |
| Quenching Reagent (e.g., Tris, hydroxylamine) | Stops the reaction by consuming excess NHS ester. | Added after the desired incubation time. |
| Purification Column/Device | Separates the labeled protein from unreacted reagents. | Choice depends on the size of the protein and the label. |
Future Research Directions and Translational Perspectives
Exploration of Novel Catalytic Systems for Sustainable Production
The traditional synthesis of N-(2-Hydroxyethyl)succinimide often involves methods that may require elevated temperatures and catalysts that are not environmentally benign, such as the use of chromium compounds. prepchem.com Future research is increasingly focused on developing novel catalytic systems that enhance the sustainability of its production. This involves exploring green catalysts, biocatalysis, and chemoenzymatic strategies to improve efficiency, reduce waste, and utilize milder reaction conditions.
A primary driver for sustainable production is the shift towards bio-based feedstocks, particularly succinic acid derived from biomass fermentation. nih.govmdpi.com The development of efficient catalysts is crucial for the conversion of this bio-succinic acid and ethanolamine (B43304) into this compound. Research is directed towards heterogeneous catalysts that can be easily recovered and reused, minimizing downstream processing costs and environmental impact. Furthermore, enzymatic and chemoenzymatic routes are being investigated. Biocatalysis, using enzymes like lipases or proteases, could offer high selectivity and operate under mild aqueous conditions, aligning with the principles of green chemistry. researchgate.netentrechem.com The combination of metal-catalyzed reactions with biocatalysis in one-pot syntheses represents a promising frontier for creating more efficient and sustainable production pathways.
Table 1: Comparison of Catalytic Systems for Succinimide (B58015) Synthesis
| Catalytic System | Description | Advantages | Research Focus |
|---|---|---|---|
| Conventional Homogeneous Catalysts | Metal salts (e.g., chromium tri-2-ethylhexanoate) dissolved in the reaction medium. prepchem.com | High reaction rates. | Development of catalysts with lower toxicity and higher turnover numbers. |
| Heterogeneous Catalysts | Solid-phase catalysts (e.g., zeolites, functionalized resins, metal oxides) that are not dissolved in the reaction medium. | Ease of separation and recyclability, improved stability, potential for continuous flow processes. | Designing highly active and selective porous materials and supported metal nanoparticles. ajgreenchem.com |
| Biocatalysts (Enzymes) | Use of isolated enzymes or whole-cell systems to catalyze the reaction. | High specificity and selectivity, operation under mild conditions (temperature, pH), biodegradable. | Screening for novel enzymes, enzyme immobilization for enhanced stability and reusability. |
| Chemoenzymatic Systems | A one-pot or sequential process combining a chemical catalyst with a biocatalyst. | Combines the advantages of both systems, enabling complex transformations not possible with either method alone. entrechem.com | Optimizing reaction conditions for compatibility between chemical and biological catalysts. |
Computational Design of Enhanced this compound Derivatives
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of this compound derivatives with enhanced properties. beilstein-archives.org By using in silico techniques, researchers can predict the physicochemical properties, reactivity, and potential biological activity of novel molecular structures before undertaking costly and time-consuming laboratory synthesis. This approach is pivotal for designing derivatives tailored for specific applications, such as improved polymers, specialized coatings, or biologically active compounds. nih.gov
Methods like Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the molecular structure of succinimide derivatives with their functional properties. Molecular docking simulations can predict how derivatives might interact with biological targets, guiding the design of new therapeutic agents. nih.gov Furthermore, computational tools can be used to screen large virtual libraries of potential derivatives, identifying candidates with desired characteristics, such as increased stability, altered solubility, or specific reactivity, for further experimental validation. mdpi.com This computational-first approach streamlines the development process, reduces waste, and allows for a more rational design of next-generation materials and molecules based on the this compound scaffold.
Table 2: Computational Methods in the Design of Succinimide Derivatives
| Computational Method | Application for Succinimide Derivatives | Potential Outcome |
|---|---|---|
| Quantum Mechanics (QM) | Calculation of electronic structure, reaction energies, and spectroscopic properties. | Accurate prediction of reactivity, reaction mechanisms, and spectral signatures for new derivatives. |
| Molecular Dynamics (MD) Simulation | Simulating the motion of molecules over time to understand conformational changes and interactions. | Insight into the stability of derivatives in different environments and their interaction with other molecules or surfaces. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with a specific property or activity. | Prediction of the biological activity or physical properties of unsynthesized derivatives based on their structure. nih.gov |
| Virtual Screening / Molecular Docking | Computationally screening large libraries of molecules for their potential to bind to a biological target. | Identification of promising succinimide derivatives with potential therapeutic applications for further testing. |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
The optimization of the synthesis of this compound relies on a detailed understanding of reaction kinetics, the identification of intermediates, and the precise determination of reaction endpoints. Advanced spectroscopic techniques applied in-situ (in the reaction vessel) provide real-time data without the need for sampling, offering a window into the reaction as it happens. researchgate.net This approach, often part of Process Analytical Technology (PAT), is critical for improving process control, ensuring product quality, and enhancing safety and efficiency.
Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are particularly well-suited for monitoring the synthesis of imides. nih.govresearchgate.net For instance, the reaction can be followed by tracking the disappearance of the characteristic carbonyl bands of the precursor (e.g., succinic anhydride) and the appearance of the unique imide carbonyl bands of the this compound product. researchgate.netsemanticscholar.org This allows for the real-time calculation of reactant conversion and product formation rates. Such data enables precise control over reaction parameters like temperature and reagent addition, preventing the formation of impurities and ensuring high yields. These in-situ methods are invaluable for scaling up production from the laboratory to an industrial scale, providing a robust platform for process optimization and quality control. researchgate.netfrontiersin.orgnih.gov
Table 3: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Information Gained |
|---|---|---|
| FT-IR Spectroscopy (e.g., ReactIR) | Measures the absorption of infrared radiation by molecular vibrations, particularly sensitive to polar functional groups. frontiersin.org | Real-time concentration tracking of reactants and products by monitoring characteristic carbonyl (C=O) and hydroxyl (O-H) group peaks. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on vibrational modes. It is highly sensitive to non-polar bonds and works well in aqueous media. nih.govresearchgate.net | Complementary information to FT-IR, useful for monitoring changes in the carbon backbone and the formation of the imide ring. Can identify intermediates. nih.gov |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules with chromophores. | Monitoring of conjugated systems or colored intermediates and products. |
| Near-Infrared (NIR) Spectroscopy | Measures overtones and combination bands of fundamental vibrations. | Process monitoring in bulk chemical manufacturing due to its ability to penetrate dense samples. |
Integration into Circular Economy Models for Biogenic Resources
A significant future direction for this compound is its integration into a circular economy, where waste streams and renewable resources are valorized into value-added chemicals. This is primarily achieved by using precursors derived from biogenic (bio-based) sources rather than fossil fuels. The key to this integration is the production of succinic acid, a primary building block for this compound, from renewable biomass. wikipedia.org
The U.S. Department of Energy has identified succinic acid as a top-12 platform chemical that can be produced from biomass. nih.gov Extensive research has demonstrated its successful production via the microbial fermentation of sugars derived from lignocellulosic biomass, such as agricultural residues (e.g., corn stalks, sugarcane bagasse) and forestry waste. researchgate.netresearchgate.net This biotechnological route offers a sustainable alternative to the conventional petrochemical synthesis from maleic anhydride (B1165640). mdpi.com
By utilizing bio-succinic acid, the production of this compound becomes part of a biorefinery concept. In this model, renewable raw materials are converted into a spectrum of products, minimizing waste and reducing the carbon footprint. The resulting this compound can then be used in the synthesis of biodegradable polymers and other green products, further closing the loop of a circular economy. This transition from a linear (take-make-dispose) to a circular model enhances the sustainability profile of the compound and aligns its production with global goals for environmental protection and resource efficiency.
Table 4: Biogenic Pathway to this compound
| Stage | Description | Key Process |
|---|---|---|
| Biomass Feedstock | Utilization of renewable resources like lignocellulosic materials (e.g., sugarcane bagasse, olive pits) or glycerol (B35011) from biodiesel production. nih.govresearchgate.net | Pretreatment and hydrolysis to release fermentable sugars (e.g., glucose, xylose). |
| Biotechnological Conversion | Fermentation of sugars by microbial strains (e.g., Actinobacillus succinogenes, Escherichia coli) to produce succinic acid. nih.govresearchgate.net | Microbial fermentation under controlled conditions (pH, temperature). |
| Downstream Processing | Separation and purification of bio-succinic acid from the fermentation broth. | Crystallization, filtration, and purification. |
| Chemical Synthesis | Reaction of purified bio-succinic acid (or its anhydride) with ethanolamine (which can also be bio-derived) to form the final product. | Catalytic conversion using sustainable catalysts. |
| Final Product | This compound with a reduced environmental footprint, suitable for use in green applications. | Integration into biodegradable polymers and other sustainable materials. |
Q & A
Q. What are the optimal methods for synthesizing N-(2-Hydroxyethyl)succinimide in a laboratory setting?
this compound can be synthesized via nucleophilic substitution between succinic anhydride and 2-hydroxyethylamine. A typical procedure involves refluxing equimolar amounts of succinic anhydride and 2-hydroxyethylamine in a dry aprotic solvent (e.g., tetrahydrofuran) under nitrogen. Post-reaction, the product is purified via recrystallization using ethanol/water mixtures. Yield optimization (58–61%) requires precise stoichiometry and temperature control (60–80°C) .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight containers at 2–8°C in a dry, dark environment. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these conditions may hydrolyze the succinimide ring or promote decomposition. Use desiccants during storage and handle in a fume hood with PPE (gloves, goggles, lab coat) to minimize inhalation or dermal contact .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- NMR Spectroscopy : Use -NMR (DMSO-d6) to confirm the presence of hydroxyethyl protons (δ 3.4–3.6 ppm) and succinimide carbonyls (δ 2.5–2.7 ppm).
- FT-IR : Validate characteristic peaks for the succinimide C=O stretch (~1780 cm) and O–H stretch (~3400 cm).
- HPLC : Employ reverse-phase C18 columns with UV detection (210 nm) to assess purity (>97%) .
Q. What are the primary hazards associated with this compound in laboratory settings?
The compound is classified as harmful if inhaled (H332), ingested (H302), or absorbed through the skin (H312). Acute exposure may cause respiratory or dermal irritation. Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and emergency eyewash stations. Decomposition products under heat include toxic fumes (e.g., NO) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions using this compound in peptide synthesis?
To activate carboxylic acids for amide bond formation, dissolve this compound in dimethylformamide (DMF) with a carbodiimide (e.g., EDC). Maintain a 1.2:1 molar ratio of succinimide to carboxylic acid at pH 6–7 (buffered with MES or phosphate). Monitor reaction progress via TLC or LC-MS to prevent over-activation and side-product formation .
Q. What strategies mitigate hydrolysis of this compound in aqueous reaction systems?
Hydrolysis is minimized by:
Q. How does the hydroxyethyl group influence the reactivity of this compound compared to N-Hydroxysuccinimide (NHS)?
The hydroxyethyl moiety increases hydrophilicity, enhancing solubility in polar solvents. However, steric effects may reduce acylation efficiency compared to NHS. Comparative kinetic studies using UV-Vis (monitoring NHS ester hydrolysis at 260 nm) can quantify reactivity differences. Computational modeling (DFT) further elucidates electronic and steric contributions .
Q. What are the implications of trace impurities in this compound for bioconjugation applications?
Impurities (e.g., unreacted 2-hydroxyethylamine) can compete with target amines, reducing coupling efficiency. Pre-purify the compound via column chromatography (silica gel, ethyl acetate/hexane). Validate purity using -NMR and mass spectrometry. For critical applications (e.g., antibody-drug conjugates), use ultra-pure batches (>99%) .
Q. How can researchers resolve contradictory data on the thermal stability of this compound?
Contradictions arise from varying experimental conditions. Conduct differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Thermogravimetric analysis (TGA) under nitrogen/air identifies oxidative vs. thermal degradation pathways. Publish protocols specifying humidity and heating rates to standardize stability assessments .
Q. What computational tools model the interaction of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to enzymes like transglutaminase. Parameterize force fields using quantum mechanical calculations (B3LYP/6-31G*) for accurate succinimide ring dynamics. Validate models with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
